(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid, also known as tetradeuterio-tetrahydrocannabinol-carboxylic acid (THCA-d4), is a synthetic analog of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike THC, THCA-d4 does not produce significant psychoactive effects in humans [].
THCA-d4 is primarily used in scientific research due to several advantages over THC:
THCA-d4 has been used in various research areas, including:
Chenodeoxycholic Acid-d4 exhibits several biological activities:
The synthesis of Chenodeoxycholic Acid-d4 can be achieved through various methods:
These methods ensure high purity and isotopic labeling necessary for analytical applications .
Chenodeoxycholic Acid-d4 is utilized in several applications:
Interaction studies involving Chenodeoxycholic Acid-d4 focus on its metabolic pathways and effects on cellular processes:
Chenodeoxycholic Acid-d4 shares structural similarities with other bile acids but possesses unique properties due to its deuteration. Below is a comparison with similar compounds:
Compound | Structure Highlights | Unique Features |
---|---|---|
Chenodeoxycholic Acid | Primary bile acid without deuteration | Natural occurrence; widely studied for cholesterol metabolism |
Cholic Acid | Contains an additional hydroxyl group | More hydrophilic; involved in different metabolic pathways |
Ursodeoxycholic Acid | Has an epimeric configuration | Used therapeutically for liver diseases; less hydrophobic |
Glycochenodeoxycholic Acid | Conjugated form with glycine | Enhanced solubility; plays a role in fat absorption |
The study of bile acids dates back to 1848 when Strecker first isolated cholic acid through combustion analysis. While initial investigations relied on chemical characterization and physiological observations, the field underwent dramatic transformation with the introduction of isotopic labeling techniques in the mid-20th century. The evolution from radioactive to stable isotope tracers marks a pivotal advancement in bile acid metabolism research.
For decades, radioactive isotopes served as the gold standard for bile acid metabolism studies. The isotope dilution method, first described by Lindstedt in the late 1950s, utilized radioactive derivatives of bile acids (typically [ 14C] or [ 3H]-labeled compounds) to measure bile acid kinetics. These techniques provided valuable insights into bile acid turnover rates, pool sizes, and synthetic rates by tracking the monoexponential decrease in specific radioactivity over time.
Multiple approaches utilizing radioactive tracers were developed during this era:
Classical isotope dilution technique: Involved oral administration of [ 14C]-labeled cholic acid (CA) and chenodeoxycholic acid (CDCA), followed by serial duodenal bile sampling.
Isotope release approach: Developed by Rosenfeld et al., this method used intravenous administration of [24,25- 3H]cholesterol and measured tritium release as an indicator of bile acid synthesis.
Stereospecific tritium exchange: This approach utilized the specific replacement of the 7α-tritium atom of [7α- 3H]cholesterol with a hydroxyl group during bile acid synthesis.
Despite their analytical value, radioactive tracers presented significant limitations, particularly regarding radiation exposure risks. This concern became especially pronounced for studies involving vulnerable populations such as infants and children. By the mid-1970s, researchers began exploring stable isotopes as safer alternatives.
The landmark 1975 study by Balistreri, Cowen, Hofmann, and colleagues marked a turning point by validating the use of 11,12-2H-labeled chenodeoxycholic acid for isotope dilution measurements. Their research demonstrated that deuterium-labeled bile acids could effectively replace radioactive isotopes without compromising analytical accuracy. Their pioneering work opened new possibilities for studying bile acid metabolism without radiation hazards.
The synthesis of deuterated bile acids required innovative approaches to incorporate stable isotopes at specific positions within the molecular structure. Several methods emerged for preparing deuterium-labeled bile acids, with particular attention to site-specific labeling that would maintain the compounds' biological and analytical properties.
One significant advance came through enzymatic synthesis techniques, which offered regio- and stereo-specific incorporation of deuterium. A notable example described the preparative-scale enzymatic synthesis of specifically deuteriated bile acids by coupling the reduction of 3,7,12-trioxo-5β-cholan-24-oic acid with the oxidation of [1-2H]glucose. This approach achieved isotopic purity of ≥94% as determined by 1H NMR spectrometry.
The development of Chenodeoxycholic Acid-d4 specifically focused on tetradeuteration at the 2,2,4,4 positions, resulting in a stable compound with minimal isotopic exchange in biological systems. This specific labeling pattern provided several advantages:
Table 1: Key Methods for Synthesis of Deuterated Bile Acids
The commercial availability of high-purity CDCA-d4 (≥98 atom % D, ≥98% chemical purity) from various suppliers demonstrates the success of these synthesis methods in producing research-grade deuterated bile acids.
The critical question for researchers was whether deuterium-labeled bile acids could provide the same quality of data as their radioactive counterparts. Several validation studies addressed this concern, providing compelling evidence for the equivalence of stable isotope tracers.
The groundbreaking work by Balistreri et al. in 1975 directly compared 11,12-2H-labeled chenodeoxycholic acid with [24-14C]chenodeoxycholic acid administered simultaneously to seven normal male volunteers. Bile was collected over five days, and the chenodeoxycholic acid pool size and fractional turnover rate were determined using both isotopes. The results showed excellent correlation:
This validation established that deuterium-labeled bile acids could reliably replace radioactive tracers for isotope dilution measurements, opening the door for wider application of stable isotope methodology in bile acid research.
Further advancements came with the development of procedures for simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes using 2,2,4,4-tetradeuterated cholic acid and 11,12-dideuterated chenodeoxycholic acid. These methods measured the ratios of deuterated to non-deuterated bile acids in consecutive serum samples, allowing determination of fractional turnover rates and pool sizes through arithmetic calculations.
In healthy volunteers, this approach yielded pool sizes for chenodeoxycholic acid of 22.9 ± 7.8 μmol/kg and fractional turnover rates of 0.23 ± 0.10/day. The method was also successfully applied to patients with cholesterol synthesis deficiency and bile acid synthesis deficiency, demonstrating its broad clinical applicability.
Table 2: Comparison of Radioactive vs. Deuterated Tracer Methods for Bile Acid Kinetics